molecular formula C15H18NO4- B12362527 (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B12362527
M. Wt: 276.31 g/mol
InChI Key: HFPVZPNLMJDJFB-GFCCVEGCSA-M
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Description

Boc-D-Tic-oOH, also known as ®-N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making Boc-D-Tic-oOH a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Tic-oOH can be synthesized through a multi-step process involving the protection of the amino group and the formation of the tetrahydroisoquinoline ring. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of Boc-D-Tic-oOH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tic-oOH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reaction with nucleophiles to form substituted tetrahydroisoquinoline derivatives.

    Oxidation and Reduction: Although less common, Boc-D-Tic-oOH can undergo oxidation and reduction reactions to modify the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected tetrahydroisoquinoline, substituted tetrahydroisoquinoline derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Boc-D-Tic-oOH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mechanism of Action

The mechanism of action of Boc-D-Tic-oOH primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The protected amino group can then undergo various chemical transformations without interference. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing carbon dioxide and tert-butyl cation .

Comparison with Similar Compounds

Boc-D-Tic-oOH is unique due to its specific structure and reactivity. Similar compounds include:

    Boc-D-Trp-oOH: Another Boc-protected amino acid used in peptide synthesis.

    Fmoc-D-Tic-oOH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) used for different synthetic applications.

    Boc-D-Phe-oOH: A Boc-protected phenylalanine derivative used in peptide synthesis.

These compounds share similar applications but differ in their protecting groups and specific reactivity, making Boc-D-Tic-oOH a valuable reagent in its own right.

Properties

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1

InChI Key

HFPVZPNLMJDJFB-GFCCVEGCSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)[O-]

Origin of Product

United States

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